Diethyl 2,2'-((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetate
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Overview
Description
Diethyl 2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate is a chemical compound with the molecular formula C21H26O8. It belongs to the class of chromene derivatives and exhibits interesting properties due to its unique structure .
Preparation Methods
Industrial Production:: Unfortunately, information on industrial-scale production methods for this compound is limited. It is likely that research and development in this area are ongoing.
Chemical Reactions Analysis
Reactivity:: Diethyl 2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate may undergo various chemical reactions, including:
- Ester hydrolysis
- Esterification
- Oxidation
- Reduction
- Substitution
- Ester hydrolysis: Acidic or basic conditions
- Esterification: Acid-catalyzed reaction with alcohol
- Oxidation: Oxidizing agents (e.g., KMnO4, CrO3)
- Reduction: Reducing agents (e.g., LiAlH4, NaBH4)
- Substitution: Nucleophilic substitution reactions
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Exploring its pharmacological properties and potential therapeutic uses.
Industry: Possible applications in materials science or as intermediates in drug development.
Mechanism of Action
The precise mechanism by which Diethyl 2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H22O8 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 2-[[9-(2-ethoxy-2-oxoethoxy)-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl]oxy]acetate |
InChI |
InChI=1S/C20H22O8/c1-3-24-17(21)10-26-12-8-15(27-11-18(22)25-4-2)19-13-6-5-7-14(13)20(23)28-16(19)9-12/h8-9H,3-7,10-11H2,1-2H3 |
InChI Key |
HYGLVMBJHJRCDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)OCC |
Origin of Product |
United States |
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